N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine with a unique substitution pattern. Its molecular formula is C₁₁H₁₈F₃N₅ (based on ), and it features:
- A 1-ethyl-1H-pyrazol-3-ylmethyl group at the N-position.
- A 2-fluoroethyl substituent on the adjacent pyrazole ring.
- A 3-methyl group on the same pyrazole core.
The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the ethyl and methyl groups influence steric and electronic properties .
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-6-4-11(16-17)8-14-12-9-18(7-5-13)15-10(12)2/h4,6,9,14H,3,5,7-8H2,1-2H3 |
InChI Key |
UALDBRDIMWWVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The ethyl and fluoroethyl groups are introduced through substitution reactions. For instance, the ethyl group can be introduced by reacting the pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the fluoroethyl group, converting it to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an ethyl-substituted pyrazole.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles feature a five-membered ring structure containing two adjacent nitrogen atoms. This compound has an ethyl group and a fluoroethyl group attached to the pyrazole ring, which may enhance its reactivity and potential applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
this compound has been investigated for its biological activities, particularly its potential as a therapeutic agent. The compound may interact with specific molecular targets, modulating enzyme or receptor activity, which could lead to various biological effects. Its unique structural features may confer selectivity towards certain biological pathways, making it a candidate for further pharmacological studies.
Potential Biological Interactions
Studies on the interactions of this compound with biological targets have shown that it can bind to specific enzymes or receptors, influencing their activity. This interaction may trigger downstream signaling pathways that are crucial for various biological processes. Further research is needed to elucidate the exact molecular mechanisms involved and identify potential therapeutic targets.
Structural Similarities and Applications
Several compounds share structural similarities with this compound.
- 1-(2-fluoroethyl)-1H-pyrazole Contains a fluoroethyl group and has potential applications in agrochemicals.
- 1-(propan-2-yl)-1H-pyrazole Features propanoyl substitution and has been investigated for anti-inflammatory effects.
- 3-methylpyrazole Has methyl substitution at position 3 and has been studied for its role in coordination chemistry.
- 4-amino-pyrazole Contains an amino group at position 4 and is known for its antitumor activity.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. It may also interact with receptors in the central nervous system, leading to analgesic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to fit into the active sites of these enzymes and receptors, blocking their activity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical Properties
- Lipophilicity: The 2-fluoroethyl group in the main compound increases logP compared to non-fluorinated analogs (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) .
- Solubility : The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reduces aqueous solubility relative to methyl-substituted derivatives .
- Thermal Stability : Melting points vary significantly; pyrazole-thiazole hybrids (e.g., 108–110°C) exhibit higher stability than pyridine-linked analogs (104–107°C) .
Key Differentiators
- Fluorine vs. Trifluoromethyl : The 2-fluoroethyl group in the main compound balances lipophilicity and solubility better than bulkier trifluoromethyl groups .
- Substitution Position : Pyrazole-4-amine derivatives (main compound) exhibit distinct electronic effects compared to pyrazole-5-amine isomers ().
- Synthetic Accessibility : Copper-catalyzed methods () are less efficient than acetonitrile reflux (), impacting scalability.
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes two pyrazole rings and specific functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 251.30 g/mol. The structure features an ethyl group and a fluoroethyl group, which enhance its reactivity and potential biological interactions .
The biological activity of this compound primarily involves its interaction with various molecular targets, including protein kinases and receptors. The compound may modulate enzyme activity, leading to significant biological effects, such as anti-cancer and anti-inflammatory properties.
Biological Evaluation
Research has shown that compounds within the pyrazole class can exhibit selective inhibition against various kinases. For example, related compounds have demonstrated inhibition against casein kinase 1δ/ε (CK1δ/ε), which is implicated in neurodegenerative disorders and cancer .
Table 1: Biological Activity Summary
Case Studies
In a study focused on related pyrazole derivatives, compounds were synthesized and evaluated for their biological activities against a range of disease-relevant protein kinases. Notably, certain derivatives exhibited selective cytotoxicity against pancreatic ductal adenocarcinoma cell lines (PANC-1), indicating the potential for developing targeted therapies for cancer treatment .
Another investigation highlighted the structure–activity relationship (SAR) of pyrazole derivatives, revealing that specific substitutions could significantly enhance anti-HIV activity. Although not directly tested on this compound, these findings suggest that similar modifications could yield compounds with potent antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
